5,5'-oxybis{2-[2-(2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione}
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Overview
Description
2-[2-(2-CHLOROPHENOXY)ETHYL]-5-({2-[2-(2-CHLOROPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes multiple chlorophenoxy and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-CHLOROPHENOXY)ETHYL]-5-({2-[2-(2-CHLOROPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the preparation of the chlorophenoxyethyl intermediates. These intermediates are then reacted with isoindole derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-CHLOROPHENOXY)ETHYL]-5-({2-[2-(2-CHLOROPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Scientific Research Applications
2-[2-(2-CHLOROPHENOXY)ETHYL]-5-({2-[2-(2-CHLOROPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-CHLOROPHENOXY)ETHYL]-5-({2-[2-(2-CHLOROPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic alterations.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-BROMOPHENOXY)ETHYL]-5-({2-[2-(2-BROMOPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE
- **2-[2-(2-FLUOROPHENOXY)ETHYL]-5-({2-[2-(2-FLUOROPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
The uniqueness of 2-[2-(2-CHLOROPHENOXY)ETHYL]-5-({2-[2-(2-CHLOROPHENOXY)ETHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}OXY)-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific chlorophenoxy and isoindole groups, which confer distinct chemical and biological properties compared to its bromine or fluorine analogs. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H22Cl2N2O7 |
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Molecular Weight |
617.4 g/mol |
IUPAC Name |
2-[2-(2-chlorophenoxy)ethyl]-5-[2-[2-(2-chlorophenoxy)ethyl]-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C32H22Cl2N2O7/c33-25-5-1-3-7-27(25)41-15-13-35-29(37)21-11-9-19(17-23(21)31(35)39)43-20-10-12-22-24(18-20)32(40)36(30(22)38)14-16-42-28-8-4-2-6-26(28)34/h1-12,17-18H,13-16H2 |
InChI Key |
DQZWXPTWTZUSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)CCOC6=CC=CC=C6Cl)Cl |
Origin of Product |
United States |
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